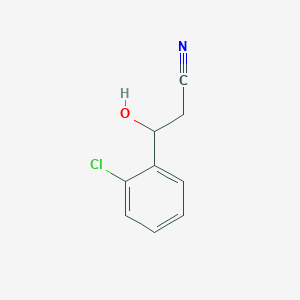
beta-Hydroxy-2-chlorobenzenepropanenitrile
描述
Beta-Hydroxy-2-chlorobenzenepropanenitrile is a chemical compound with the molecular formula C9H8ClNO . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The molecular weight is 181.62.科学研究应用
Beta-Hydroxy-2-chlorobenzenepropanenitrile has been used in various scientific research applications. It has been found to inhibit the activity of certain enzymes, which makes it a potential candidate for drug development. This compound has also been used in the synthesis of other compounds that have potential applications in the pharmaceutical industry. Additionally, this compound has been used in the development of new materials, such as polymers and liquid crystals.
作用机制
Target of Action
Similar compounds have been found to interact with various enzymes and receptors . For instance, some compounds interact with propionyl-CoA carboxylase, a key enzyme in energy metabolism . Other compounds, such as pyrazole derivatives, have shown diverse pharmacological effects, including antiviral and anti-inflammatory activities .
Mode of Action
Similar compounds have been found to modulate the activity of their target enzymes or receptors, leading to changes in cellular processes . For example, some compounds manage CoA levels by modulating pantothenate kinases .
Biochemical Pathways
For instance, some compounds have been found to affect energy metabolism by interacting with CoA, a helper molecule essential for this process . Other compounds, such as indole derivatives, have been found to have diverse biological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been found to have different pharmacokinetic properties and lipid solubility, resulting in agents with differing rates of elimination, concentrations, volumes of distribution, and potencies .
Result of Action
For instance, some compounds have shown potential as treatments for metabolic disorders like propionic acidemia . Others, such as pyrazole derivatives, have demonstrated antiviral and anti-inflammatory activities .
Action Environment
For example, some compounds are highly soluble in water and quite volatile, making them prone to drift . These factors can influence the compound’s action and efficacy.
实验室实验的优点和局限性
Beta-Hydroxy-2-chlorobenzenepropanenitrile has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, this compound is soluble in organic solvents, which makes it easy to work with. However, this compound has some limitations for lab experiments. It is toxic and should be handled with care. Additionally, this compound has a low melting point, which can make it difficult to work with at high temperatures.
未来方向
There are several future directions for research on beta-Hydroxy-2-chlorobenzenepropanenitrile. One potential area of research is the development of this compound-based drugs. This compound has been found to inhibit the activity of enzymes that are involved in various disease processes, making it a potential candidate for drug development. Additionally, this compound could be used in the development of new materials, such as polymers and liquid crystals. Finally, further research is needed to better understand the mechanism of action of this compound and its effects on various biological systems.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields. It is synthesized by the reaction of 2-chlorobenzonitrile with ethyl 2-bromo-2-phenylacetate in the presence of a base. This compound has been found to inhibit the activity of enzymes, inhibit the growth of cancer cells, reduce inflammation, and have antioxidant properties. While this compound has several advantages for lab experiments, it also has some limitations. Future research on this compound could lead to the development of new drugs and materials, as well as a better understanding of its mechanism of action.
属性
IUPAC Name |
3-(2-chlorophenyl)-3-hydroxypropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4,9,12H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEQAWBTLBNXNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC#N)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84466-39-7 | |
| Record name | 3-(2-chlorophenyl)-3-hydroxypropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

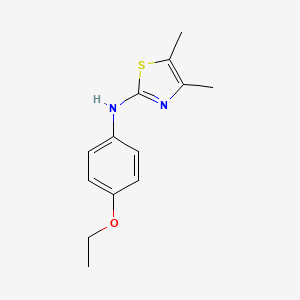
![8-(3-Chloro-4-methylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione](/img/structure/B2950684.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide](/img/structure/B2950686.png)
![2,3-dimethoxy-11-(4-methoxyphenyl)-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2950688.png)
![2-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2950689.png)
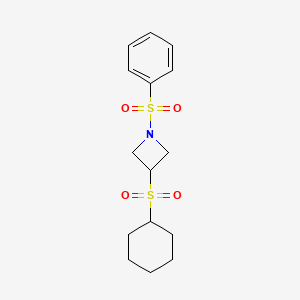
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2950693.png)
![5-methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2950695.png)
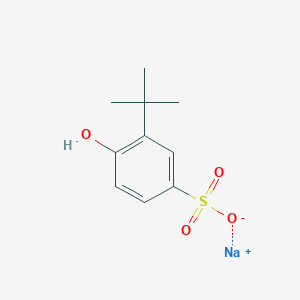
![2-(butylsulfanyl)-8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2950697.png)
![3-[2-(Trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2950698.png)
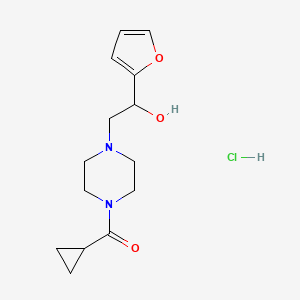
![2-chloro-1-[1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2950702.png)
